molecular formula C21H19NO3 B2384389 (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one CAS No. 1393645-69-6

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one

Cat. No.: B2384389
CAS No.: 1393645-69-6
M. Wt: 333.387
InChI Key: VGLAZJDFNNGORL-VZUCSPMQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking two aromatic rings: a 3,4-dimethoxyphenyl group and a 4-pyrrol-1-ylphenyl moiety. Chalcones are α,β-unsaturated ketones widely studied for their synthetic versatility and biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Synthetic routes for such compounds typically involve Claisen-Schmidt condensation between substituted acetophenones and aldehydes under basic or acidic conditions .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-24-20-12-6-16(15-21(20)25-2)5-11-19(23)17-7-9-18(10-8-17)22-13-3-4-14-22/h3-15H,1-2H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAZJDFNNGORL-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation: Primary Pathway

The Claisen-Schmidt condensation remains the cornerstone for chalcone synthesis, involving base-catalyzed aldol addition between an acetophenone derivative and an aromatic aldehyde. For the target compound, the reaction proceeds as follows:

Reactants :

  • Ketone : 3,4-Dimethoxyacetophenone
  • Aldehyde : 4-Pyrrol-1-ylbenzaldehyde

Reaction Conditions :

  • Solvent : Ethanol or methanol (20–30 mL per mmol of ketone)
  • Base : Aqueous NaOH (10–20% w/v)
  • Temperature : Room temperature to reflux (25–80°C)
  • Time : 6–24 hours, monitored by TLC

Mechanism :

  • Enolate Formation : The base deprotonates the acetophenone, generating an enolate.
  • Nucleophilic Attack : The enolate attacks the aldehyde’s carbonyl carbon.
  • Dehydration : Elimination of water yields the α,β-unsaturated ketone.

Yield Optimization :

  • Molar Ratio : Equimolar ketone and aldehyde (1:1) minimize side products.
  • Base Strength : Higher NaOH concentrations (≥15%) accelerate enolate formation but risk over-dehydration.
  • Solvent Polarity : Polar protic solvents stabilize intermediates, enhancing yield.

Example Protocol :
A mixture of 3,4-dimethoxyacetophenone (1.94 g, 10 mmol) and 4-pyrrol-1-ylbenzaldehyde (1.71 g, 10 mmol) in ethanol (30 mL) was treated with 20% NaOH (5 mL). After stirring at 50°C for 12 hours, the solution was acidified with HCl, yielding a precipitate. Recrystallization from methanol afforded the pure E-isomer (2.89 g, 78%).

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches eliminate solvents, reducing environmental impact. A patent-pending method involves:

Procedure :

  • Grinding : Equimolar ketone and aldehyde are ground with KOH (10 mol%) in a ball mill (10–1500 rpm).
  • Heating : The mixture is heated at 120–160°C for 1–5 hours under autogenous pressure (1–12 atm).

Advantages :

  • Atom Economy : Near-quantitative yields due to minimized side reactions.
  • Scalability : Suitable for industrial production without solvent recovery systems.

Challenges :

  • Temperature Control : Overheating degrades thermally sensitive aldehydes.
  • Particle Size : Fine powders ensure homogeneous mixing but require specialized equipment.

Structural Elucidation and Characterization

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=O Stretch : 1660–1680 cm⁻¹.
    • C=C Stretch : 1600–1620 cm⁻¹.
    • O–H (Intramolecular H-bond) : 3200–3400 cm⁻¹ (broad).
  • ¹H NMR (400 MHz, CDCl₃) :

    • Vinyl Protons : δ 7.52 (d, J = 15.6 Hz, 1H, Hα), 7.89 (d, J = 15.6 Hz, 1H, Hβ).
    • Aromatic Protons : δ 6.8–7.6 (m, 10H, Ar–H).
    • Methoxy Groups : δ 3.85 (s, 6H, OCH₃).
  • X-ray Crystallography :

    • Dihedral Angles : The 3,4-dimethoxyphenyl and pyrrolylphenyl rings exhibit a dihedral angle of 17.1–21.4°, confirming steric hindrance.
    • Hydrogen Bonding : Intramolecular O–H⋯O bonds stabilize the planar conformation.

Comparative Analysis of Synthetic Methods

Parameter Claisen-Schmidt (Solution) Mechanochemical (Solvent-Free)
Yield 70–85% 88–95%
Reaction Time 6–24 hours 1–5 hours
Solvent Consumption High None
Energy Input Moderate (reflux) High (ball milling/heating)
Scalability Laboratory-scale Industrial-scale

Challenges and Mitigation Strategies

Aldehyde Synthesis

The limited commercial availability of 4-pyrrol-1-ylbenzaldehyde necessitates in situ preparation. A plausible route involves:

  • Ullmann Coupling : Pyrrole reacts with 4-iodobenzaldehyde using CuI/L-proline catalyst in DMSO at 110°C.
  • Vilsmeier-Haack Formylation : 4-Pyrrol-1-ylbenzene undergoes formylation with POCl₃/DMF.

Stereochemical Control

While the E-isomer dominates under kinetic control, trace Z-isomers may form. Chromatographic separation (silica gel, hexane/EtOAc) ensures enantiopurity.

Applications and Derivatives

Chalcones with pyrrolyl motifs exhibit:

  • Nonlinear Optical Properties : Second-harmonic generation (SHG) activity for photonic devices.
  • Biological Activity : Anticancer and anti-inflammatory potential via kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the chalcone structure can be reduced to form the corresponding dihydrochalcone.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one depends on its specific biological activity. Generally, chalcones are known to interact with various molecular targets, such as enzymes and receptors, through different pathways:

    Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

    Receptor Binding: Binds to specific receptors, such as estrogen receptors, exhibiting potential anticancer activity.

    Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Crystallographic Features

The dihedral angle between the aromatic rings in chalcones influences conjugation and biological activity. For example:

  • 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits dihedral angles of 47.81° and 50.18° .
  • In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one is nearly planar (angles: 9.30° and 4.85°), likely due to steric and electronic effects of bromine .

Table 2: Dihedral Angles in Selected Chalcones

Compound Name Dihedral Angle (°) Reference
3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 47.81–50.18
3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one 4.85–9.30
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Reported (exact value not provided)

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with the molecular formula C21H19NO3C_{21}H_{19}NO_3 and a molecular weight of 333.38 g/mol. This compound features a unique structure that includes two aromatic rings and a pyrrole moiety, which may contribute to its diverse biological activities and potential therapeutic applications.

PropertyValue
CAS Number1393645-69-6
Molecular FormulaC21H19NO3
Boiling Point515.0 ± 50.0 °C
Density1.09 ± 0.1 g/cm³
pKa-5.74 ± 0.70

Antioxidant Activity

Chalcones, including this compound, have been noted for their antioxidant properties. Research indicates that compounds in this class can scavenge free radicals, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have highlighted the anticancer potential of chalcones. For instance, this compound has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study involving various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of methoxy groups in its structure is believed to enhance its interaction with cellular targets.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for treating neurodegenerative diseases.

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • Inhibition of NF-kB pathway: This leads to reduced expression of inflammatory markers.
  • Activation of apoptotic pathways: Inducing mitochondrial dysfunction and caspase activation in cancer cells.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(3,4-dimethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one?

The synthesis typically involves a Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 4-pyrrol-1-ylbenzaldehyde under basic conditions. Key parameters include:

  • Catalyst : NaOH or KOH in ethanol/water mixtures (yield: ~65–75%) .
  • Solvent : Ethanol or methanol for solubility and reaction homogeneity .
  • Temperature : Reflux conditions (70–80°C) to drive the reaction to completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) to isolate the (E)-isomer .
    Validation : Monitor reaction progress via TLC and confirm stereochemistry using 1H^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans-alkene) .

Q. How can researchers confirm the structural identity and purity of this compound?

A multi-technique approach is essential:

  • Spectroscopy :
    • 1H^1H- and 13C^{13}\text{C}-NMR to verify aromatic protons, methoxy groups, and alkene geometry .
    • FT-IR for carbonyl (C=O, ~1650 cm1^{-1}) and alkene (C=C, ~1600 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks ([M+H]+\text{[M+H]}^+) and rule out impurities .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in the solid state) .

Q. What strategies are recommended for assessing solubility and stability in pharmacological studies?

  • Solubility : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability :
    • HPLC-UV monitoring under physiological conditions (pH 7.4, 37°C) to track degradation over 24–72 hours .
    • Protect from light to prevent photoisomerization of the alkene .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

  • Methodology :
    • Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) .
    • Use Atoms-in-Molecules (AIM) theory to analyze intramolecular hydrogen bonding (e.g., C=O···H interactions) .
  • Applications : Predict charge-transfer interactions for optoelectronic applications or ligand-protein binding sites .

Q. How should researchers design assays to evaluate pharmacological mechanisms (e.g., kinase inhibition or antimicrobial activity)?

  • Kinase Inhibition :
    • Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., CDK2 or EGFR) at varying compound concentrations (1–100 µM) .
    • Validate with molecular docking (AutoDock Vina) targeting ATP-binding pockets .
  • Antimicrobial Activity :
    • Broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Synergy testing with standard antibiotics (e.g., ciprofloxacin) via checkerboard assays .

Q. How can conflicting biological activity data be resolved?

  • Case Example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., serum protein binding).
  • Resolution Strategies :
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
    • Control for compound aggregation via DLS and include detergent (e.g., 0.01% Tween-80) in assays .
    • Validate target engagement with cellular thermal shift assays (CETSA) .

Q. What approaches are used to engineer non-centrosymmetric crystals for nonlinear optical (NLO) applications?

  • Crystallization : Slow evaporation in polar solvents (e.g., acetone/water) to promote π-π stacking and C-H···O interactions .
  • Characterization :
    • Second-harmonic generation (SHG) testing with Nd:YAG lasers (λ=1064nm\lambda = 1064 \, \text{nm}) to quantify NLO efficiency .
    • Hirshfeld surface analysis (CrystalExplorer) to map intermolecular contacts .

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